molecular formula C12H17N3O3 B3338492 4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline CAS No. 942474-27-3

4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline

Cat. No.: B3338492
CAS No.: 942474-27-3
M. Wt: 251.28 g/mol
InChI Key: VETBLVLKWBJXHX-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline is an organic compound that features a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, and a nitroaniline moiety

Synthetic Routes and Reaction Conditions:

    Mannich Reaction: One common method for synthesizing this compound involves a Mannich reaction. This reaction typically uses formaldehyde, 2,6-dimethylmorpholine, and 3-nitroaniline as starting materials.

    Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Mannich reactions or Suzuki-Miyaura couplings, utilizing continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: The major product of reduction is 4-(2,6-Dimethylmorpholin-4-yl)-3-phenylenediamine.

    Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

    4-(2,6-Dimethylmorpholin-4-yl)aniline: Lacks the nitro group, making it less reactive in redox reactions.

    4-(2,6-Dimethylmorpholin-4-yl)-3-chloroaniline: Contains a chloro group instead of a nitro group, altering its chemical reactivity and biological activity.

Uniqueness: 4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline is unique due to the presence of both the nitro and morpholine groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-8-6-14(7-9(2)18-8)11-4-3-10(13)5-12(11)15(16)17/h3-5,8-9H,6-7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETBLVLKWBJXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657004
Record name 4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-27-3
Record name 4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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